Adenosine A₁ Receptor Affinity: 4-Fluorobenzyl vs. 4-Chlorobenzyl Triazolopyrimidine Derivatives
The triazolopyrimidine derivative 4d.1, synthesized directly from 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1) via cyclization with formamide followed by chlorination and amination, displayed an adenosine A₁ receptor inhibition constant (Ki) of 26 nM in bovine brain radioligand binding assays [1]. In contrast, the analogous 4-chlorobenzyl-derived triazolopyrimidine 4a.1 exhibited a Ki of 128 nM under identical assay conditions—a roughly five‑fold lower affinity [1]. The data indicate that the 4-fluorobenzyl substitution provides a quantifiably superior fit to the A₁ receptor lipophilic pocket compared to the 4-chlorobenzyl congener.
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 4d.1 (R = 4-fluorobenzyl, R' = cyclopentyl): Ki = 26 nM |
| Comparator Or Baseline | 4a.1 (R = 4-chlorobenzyl, R' = cyclopentyl): Ki = 128 nM |
| Quantified Difference | ~4.9-fold higher affinity for the 4-fluorobenzyl-derived compound |
| Conditions | Radioligand binding assay using bovine brain cortical membranes; [³H]CHA as radioligand for A₁ receptors |
Why This Matters
Investigators sourcing the intermediate for adenosine A₁ receptor ligand programs who choose the 4-chlorobenzyl analog will generate lead compounds with approximately five-fold lower target affinity, potentially compromising the entire hit-to-lead campaign.
- [1] Betti, L.; Biagi, G.; Giannaccini, G.; Giorgi, I.; Livi, O.; Lucacchini, A.; Manera, C.; Scartoni, V. New amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines and their affinity towards A₁ and A₂A adenosine receptors. Eur. J. Med. Chem. 1999, 34, 867–875. View Source
